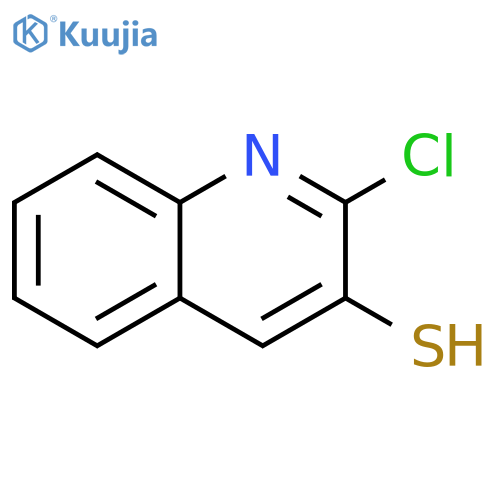Cas no 68844-42-8 (2-chloroquinoline-3-thiol)

2-chloroquinoline-3-thiol structure
商品名:2-chloroquinoline-3-thiol
2-chloroquinoline-3-thiol 化学的及び物理的性質
名前と識別子
-
- 2-chloroquinoline-3-thiol
- 3-Quinolinethiol, 2-chloro-
- EN300-1967270
- 68844-42-8
-
- インチ: 1S/C9H6ClNS/c10-9-8(12)5-6-3-1-2-4-7(6)11-9/h1-5,12H
- InChIKey: YKKIJUDZJBJCHL-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC=CC=2)C=C(S)C=1Cl
計算された属性
- せいみつぶんしりょう: 194.9909481g/mol
- どういたいしつりょう: 194.9909481g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 13.9Ų
じっけんとくせい
- 密度みつど: 1.384±0.06 g/cm3(Predicted)
- ふってん: 334.2±22.0 °C(Predicted)
- 酸性度係数(pKa): 4.09±0.30(Predicted)
2-chloroquinoline-3-thiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1967270-0.1g |
2-chloroquinoline-3-thiol |
68844-42-8 | 0.1g |
$1031.0 | 2023-09-16 | ||
| Enamine | EN300-1967270-5.0g |
2-chloroquinoline-3-thiol |
68844-42-8 | 5g |
$3396.0 | 2023-06-03 | ||
| Enamine | EN300-1967270-5g |
2-chloroquinoline-3-thiol |
68844-42-8 | 5g |
$3396.0 | 2023-09-16 | ||
| Enamine | EN300-1967270-0.05g |
2-chloroquinoline-3-thiol |
68844-42-8 | 0.05g |
$983.0 | 2023-09-16 | ||
| Enamine | EN300-1967270-1.0g |
2-chloroquinoline-3-thiol |
68844-42-8 | 1g |
$1172.0 | 2023-06-03 | ||
| Enamine | EN300-1967270-0.5g |
2-chloroquinoline-3-thiol |
68844-42-8 | 0.5g |
$1124.0 | 2023-09-16 | ||
| Enamine | EN300-1967270-1g |
2-chloroquinoline-3-thiol |
68844-42-8 | 1g |
$1172.0 | 2023-09-16 | ||
| Enamine | EN300-1967270-10g |
2-chloroquinoline-3-thiol |
68844-42-8 | 10g |
$5037.0 | 2023-09-16 | ||
| Enamine | EN300-1967270-0.25g |
2-chloroquinoline-3-thiol |
68844-42-8 | 0.25g |
$1078.0 | 2023-09-16 | ||
| Enamine | EN300-1967270-10.0g |
2-chloroquinoline-3-thiol |
68844-42-8 | 10g |
$5037.0 | 2023-06-03 |
2-chloroquinoline-3-thiol 関連文献
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Oliver D. John Food Funct., 2020,11, 6946-6960
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
68844-42-8 (2-chloroquinoline-3-thiol) 関連製品
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
